Prolyltyrosine
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Overview
Description
Prolyltyrosine is a dipeptide composed of the amino acids proline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
The synthesis of prolyltyrosine involves several steps. One method includes the preparation of caproic acid chloride using thionylchloride, followed by Schotten–Baumann acylation of L-proline by the obtained acid chloride. The next step is the esterification of L-tyrosine in methanol in the presence of thionylchloride. Finally, the methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide .
Chemical Reactions Analysis
Prolyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionylchloride for esterification and isobutylchloroformate for the mixed anhydride method. The major products formed from these reactions are typically the methyl ester of N-caproyl-L-prolyl-L-tyrosine .
Scientific Research Applications
Prolyltyrosine has several scientific research applications. It is used in the study of protein digestion and catabolism. This compound is also studied for its physiological or cell-signaling effects .
Mechanism of Action
The mechanism of action of prolyltyrosine involves its role as an intermediate in protein digestion and catabolism. It may have cell-signaling effects, although these are not fully understood. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Prolyltyrosine is unique due to its composition of proline and tyrosine. Similar compounds include other dipeptides composed of different amino acids. . These compounds share some similarities with this compound but differ in their specific amino acid composition and resulting properties.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-(pyrrolidine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20) |
InChI Key |
OIDKVWTWGDWMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
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